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Compound of Interest

Compound Name:
2-Methyl-4-(3-methylpiperidine-1-

carbonyl)aniline

CAS No.: 926199-17-9

Cat. No.: B3372631 Get Quote

Executive Summary & Pharmacophore Rationale
The fusion of piperidine and aniline moieties creates a privileged scaffold in medicinal

chemistry, widely recognized for its ability to modulate kinase activity, G-protein coupled

receptors (GPCRs), and viral enzymes. This guide objectively compares the biological activity

of specific piperidine-substituted aniline derivatives, focusing on their application as Kinase

Inhibitors (Anticancer) and Non-Nucleoside Reverse Transcriptase Inhibitors (Antiviral).

Why this scaffold?

The Aniline Motif: Serves as a critical hydrogen bond donor/acceptor "hinge binder" in kinase

active sites (e.g., interacting with the gatekeeper residue).

The Piperidine Ring: Provides a solubilizing, basic handle that can extend into the solvent-

exposed region or hydrophobic pockets, improving pharmacokinetic (PK) properties and

potency via salt bridge formation (e.g., with Asp residues).

Structural Classes & Comparative Activity
We categorize these derivatives based on the linkage between the aniline and piperidine rings,

which dictates their biological target profile.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3372631?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3372631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Class A: Direct C-Linked Piperidine-Anilines (Kinase
Inhibitors)
Target: MERTK (Mer Tyrosine Kinase), ALK (Anaplastic Lymphoma Kinase). Mechanism: The

aniline amine binds to the kinase hinge region, while the piperidine occupies the ribose-binding

pocket or solvent front.

Class B: N-Linked Piperidine-Anilines (Antivirals)
Target: HIV-1 Reverse Transcriptase (NNRTIs).[1] Mechanism: These compounds bind to the

allosteric hydrophobic pocket (NNIBP), locking the enzyme in an inactive conformation.

Comparative Data Summary
The following table synthesizes experimental data from key studies, comparing potency

(IC50/EC50) across different targets.
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Compound
Class

Target
Representat
ive
Compound

Activity
(IC50/EC50)

Cell Line /
Assay

Key SAR
Feature

Class A MERTK
Compound

1K5
0.36 μM

A549 (Lung

Cancer)

Methyl-

piperidine

improves

lipophilicity

Class A ALK/ROS1

2-amino-4-(1-

piperidine)

pyridine deriv.

< 50 nM
H2228 (Lung

Cancer)

C-4

Piperidine

substitution

critical for

selectivity

Class B HIV-1 RT
Compound

5a6
0.022 μM MT-4 (T-cells)

N-arylmethyl

group on

piperidine

enhances

hydrophobic

contact

Class B HIV-1 RT
Compound

7a1
4.8 μM

K103N

Mutant

Retains

activity

against

resistant

strains

Structure-Activity Relationship (SAR) Logic[2]
The following diagram illustrates the decision logic for optimizing piperidine-substituted anilines.
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Caption: SAR decision tree highlighting how specific substitutions on the aniline and piperidine

rings influence biological outcomes, specifically kinase binding affinity and pharmacokinetic

solubility.

Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-

validating systems.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: Determine the IC50 of piperidine-anilines against EGFR or MERTK. Principle: Time-

Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation

of a substrate using a specific antibody.

Reagents:

Recombinant Kinase Domain (e.g., MERTK).

Fluorescein-labeled poly-GT substrate.

ATP (at
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concentration for the specific kinase).

Tb-labeled anti-phosphotyrosine antibody.

Workflow:

Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Serial dilute (1:3)

to generate an 8-point curve.

Enzyme Reaction:

Add 2 μL of compound solution to a 384-well low-volume plate.

Add 4 μL of Enzyme/Substrate mix in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM

EGTA, 0.01% Brij-35).

Validation Step: Include "No Enzyme" control (100% inhibition) and "DMSO only" control

(0% inhibition).

Initiation: Add 4 μL of ATP solution to start the reaction.

Incubation: Incubate at room temperature for 60 minutes (ensure linear reaction phase).

Detection: Add 10 μL of EDTA/Tb-antibody detection mix to quench the reaction.

Readout: Measure fluorescence ratio (520 nm / 495 nm) on a multimode plate reader (e.g.,

EnVision).

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol 2: Cell Viability Assay (MTT)
Objective: Assess cytotoxic efficacy in A549 or MT-4 cells.

Workflow Diagram:
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Caption: Step-by-step workflow for the MTT cell viability assay, including a critical Quality

Control (QC) checkpoint.

Comparative Analysis & Expert Insights
Efficacy vs. Resistance
The Class B compounds (HIV NNRTIs) demonstrate a critical advantage of the piperidine-

aniline scaffold: flexibility.
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Insight: In the HIV-1 RT mutant K103N, the tyrosine-to-asparagine mutation disrupts the

binding of rigid inhibitors (like Nevirapine). However, piperidine-substituted anilines with

flexible N-arylmethyl linkers (e.g., Compound 7a1) can reorient within the pocket, retaining

activity (EC50 4.8 μM). This "wiggling" capability is a distinct advantage over rigid tricyclic

systems.

Selectivity Profiling
For Class A (Kinase Inhibitors), the piperidine ring often dictates selectivity.

Insight: In ALK inhibitors, the piperidine nitrogen is often positioned to interact with the

solvent front. Modifications here (e.g., adding a methyl or ethyl group) can drastically change

the solubility profile without significantly altering the binding affinity to the ATP pocket. This

allows medicinal chemists to "dial in" ADME properties late in the lead optimization phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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